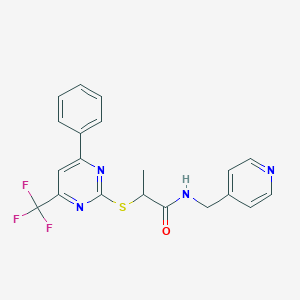
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase that plays a crucial role in the development and progression of various diseases. Additionally, the paper will list future directions for research.
作用機序
The mechanism of action of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and metabolism. Inhibition of PIM1 activity leads to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PIM1 with 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide can lead to a variety of biochemical and physiological effects. In cancer cells, PIM1 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth. In addition, PIM1 inhibition has been implicated in the regulation of glucose metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
The advantages of using 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide in laboratory experiments include its potent and selective inhibition of PIM1, making it a valuable tool for studying the role of PIM1 in various cellular processes. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the role of PIM1 in various diseases and to identify potential therapeutic targets for PIM1 inhibition. Finally, research is needed to explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.
合成法
The synthesis of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with thioanisole and pyridine-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(pyridin-4-ylmethyl)propanamide to yield the final product.
科学的研究の応用
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, PIM1 inhibition has been implicated in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
分子式 |
C20H17F3N4OS |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-13(18(28)25-12-14-7-9-24-10-8-14)29-19-26-16(15-5-3-2-4-6-15)11-17(27-19)20(21,22)23/h2-11,13H,12H2,1H3,(H,25,28) |
InChIキー |
UGHADCUHURIIKS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![N-(2,6-diisopropylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284237.png)


![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![4-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284254.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)